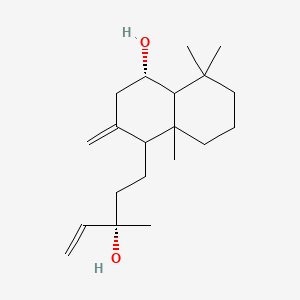![molecular formula C13H23N3O3S B1233498 (2E)-2-(1-{5-[(2-methylpropoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide (non-preferred name)](/img/structure/B1233498.png)
(2E)-2-(1-{5-[(2-methylpropoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide (non-preferred name)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[5-(2-methylpropoxymethyl)-2-oxo-3-oxolanyl]propan-2-ylideneamino]thiourea is a gamma-lactone.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiviral Applications
Nickel(II) Complexes of Novel Thiosemicarbazone Compounds :
- Thiosemicarbazone compounds, including variations of the mentioned compound, have been synthesized and characterized for antimicrobial activities. Nickel(II) complexes of these compounds showed significant antimicrobial properties (AlJahdali, 2013).
Synthesis and Biological Evaluation of Hydrazinecarbothioamides :
- Various derivatives of hydrazinecarbothioamides were synthesized and screened for antiviral and antimicrobial activities. Some compounds demonstrated potent antiviral activity against specific cell cultures (Karki et al., 2012).
Anticancer Research
Investigation of Copper(II) Coordination Compounds :
- Copper(II) coordination compounds with hydrazinecarbothioamide derivatives have been synthesized and tested for their antiproliferative properties against various cancer cell lines. These compounds exhibited high anticancer activity (Garbuz et al., 2021).
Evaluation of N(4)-Alkyl Substituted Thiosemicarbazones :
- N(4)-alkyl substituted thiosemicarbazones have been synthesized and tested for their anticancer activity against multiple cancer cell lines, showing moderate effectiveness (Chaudhary et al., 2023).
Spectroscopic and Structural Studies
- Molecular and Spectroscopic Analysis :
- The compound has been analyzed using various spectroscopic methods, including FTIR and FT-Raman, providing insights into its molecular structure and potential drug-like properties (Jenepha Mary et al., 2020).
Miscellaneous Applications
Synthesis and Characterization of Organotin(IV) Derivatives :
- Organotin(IV) derivatives of the compound have been synthesized and characterized, indicating potential applications in various fields (Raju, 2014).
Formation of Dioxospiroindene and Thioxoindeno Derivatives :
- The compound's reactivity has been explored in forming novel derivatives, contributing to the field of organic chemistry and potential pharmaceutical applications (Hassan et al., 2012).
Eigenschaften
Molekularformel |
C13H23N3O3S |
|---|---|
Molekulargewicht |
301.41 g/mol |
IUPAC-Name |
[(E)-1-[5-(2-methylpropoxymethyl)-2-oxooxolan-3-yl]propan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C13H23N3O3S/c1-8(2)6-18-7-11-5-10(12(17)19-11)4-9(3)15-16-13(14)20/h8,10-11H,4-7H2,1-3H3,(H3,14,16,20)/b15-9+ |
InChI-Schlüssel |
XKPAFYQXOQSFOP-OQLLNIDSSA-N |
Isomerische SMILES |
CC(C)COCC1CC(C(=O)O1)C/C(=N/NC(=S)N)/C |
SMILES |
CC(C)COCC1CC(C(=O)O1)CC(=NNC(=S)N)C |
Kanonische SMILES |
CC(C)COCC1CC(C(=O)O1)CC(=NNC(=S)N)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



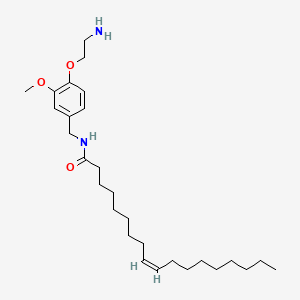


![N-[(Z)-benzylideneamino]-4-tert-butyl-6-piperazin-1-yl-1,3,5-triazin-2-amine](/img/structure/B1233423.png)

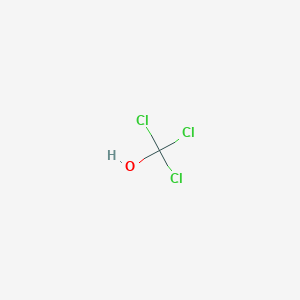

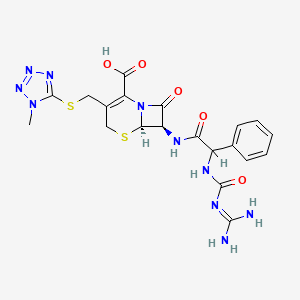
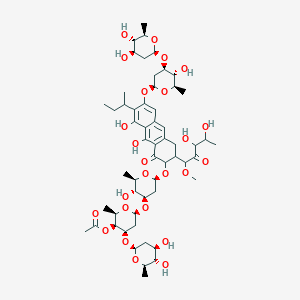


![7-[(1S,2S,3R,4R)-3-[(3S)-3-hydroxyoct-1-enyl]-5-oxabicyclo[2.2.1]heptan-2-yl]-5-heptenoic acid](/img/structure/B1233436.png)
